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Compound of Interest

Compound Name: 5-Iodo-6-methylpyrimidin-4-ol

Cat. No.: B189614 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step experimental procedure for the synthesis of 5-
iodo-6-methylpyrimidin-4-ol, a valuable intermediate in medicinal chemistry and drug

development. The protocol is based on established methods for the iodination of pyrimidinone

scaffolds.

Introduction
Halogenated pyrimidinones are crucial building blocks in the synthesis of a wide range of

biologically active molecules. The introduction of an iodine atom at the C-5 position of the

pyrimidine ring provides a versatile handle for further chemical modifications, such as cross-

coupling reactions, to generate diverse compound libraries for drug discovery programs. This

protocol details a reliable and efficient method for the iodination of 6-methylpyrimidin-4-ol using

molecular iodine and sodium nitrite.

Chemical Reaction
The iodination of 6-methylpyrimidin-4-ol proceeds via an electrophilic aromatic substitution

mechanism. In this protocol, molecular iodine in the presence of sodium nitrite acts as the

iodinating agent.

Caption: Iodination of 6-methylpyrimidin-4-ol.
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Materials and Reagents
Compound

Name
Formula MW ( g/mol ) CAS No. Supplier

6-

methylpyrimidin-

4-ol

C₅H₆N₂O 110.12 3524-87-6
Commercially

Available

Iodine (I₂) I₂ 253.81 7553-56-2
Commercially

Available

Sodium Nitrite

(NaNO₂)
NaNO₂ 69.00 7632-00-0

Commercially

Available

Acetonitrile

(ACN)
C₂H₃N 41.05 75-05-8

Commercially

Available

Sodium

Thiosulfate

(Na₂S₂O₃)

Na₂S₂O₃ 158.11 7772-98-7
Commercially

Available

Chloroform

(CHCl₃)
CHCl₃ 119.38 67-66-3

Commercially

Available

Methanol

(MeOH)
CH₄O 32.04 67-56-1

Commercially

Available

Anhydrous

Sodium Sulfate

(Na₂SO₄)

Na₂SO₄ 142.04 7757-82-6
Commercially

Available

Silica Gel (for

column

chromatography)

SiO₂ 60.08 7631-86-9
Commercially

Available

Safety Precautions
Iodine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye

irritation. May cause respiratory irritation. Causes damage to the thyroid gland through

prolonged or repeated exposure. Very toxic to aquatic life.[1][2]
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Sodium Nitrite: May intensify fire; oxidizer. Toxic if swallowed. Causes serious eye irritation.

Very toxic to aquatic life.[3][4][5][6]

Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if

inhaled. Causes serious eye irritation.

Chloroform: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation.

Suspected of causing cancer. May cause damage to organs through prolonged or repeated

exposure.

Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if

inhaled. Causes damage to organs.

Always work in a well-ventilated fume hood and wear appropriate personal protective

equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Experimental Protocol
This protocol is adapted from a general procedure for the iodination of pyrimidine bases.[7]
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Reaction Setup

Reaction Monitoring

Work-up

Purification

Analysis

Dissolve 6-methylpyrimidin-4-ol in Acetonitrile

Add Iodine and Sodium Nitrite

Stir at Room Temperature (1-2 h)

Monitor by TLC (10% MeOH in CHCl₃)

Periodically

Quench with 5% Sodium Thiosulfate

Upon Completion

Extract with Chloroform

Dry Organic Layer (Na₂SO₄)

Concentrate under Reduced Pressure

Purify by Flash Chromatography

Crystallize from Methanol/Water

Characterize by NMR, IR, and MS

Click to download full resolution via product page

Caption: Experimental workflow for the iodination of 6-methylpyrimidin-4-ol.
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1. Reaction Setup:

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-methylpyrimidin-4-

ol (1.10 g, 10.0 mmol).

Add acetonitrile (40 mL) and stir at room temperature until the starting material is completely

dissolved.

To the solution, add molecular iodine (2.79 g, 11.0 mmol, 1.1 eq).

Slowly add sodium nitrite (0.76 g, 11.0 mmol, 1.1 eq) to the stirring solution.

2. Reaction Monitoring:

Stir the reaction mixture at room temperature for 1-2 hours.

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile

phase of 10% methanol in chloroform.

The reaction is complete when the starting material spot (visualized by UV light) is no longer

visible.

3. Work-up:

Once the reaction is complete, add a 5% aqueous solution of sodium thiosulfate (20 mL) to

the reaction mixture to quench the excess iodine. The dark color of the solution should

disappear.

Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x 30

mL).

Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification:
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Flash Column Chromatography: Purify the crude product by flash column chromatography

on silica gel.

Eluent: A gradient of 1% to 5% methanol in chloroform.

Collect the fractions containing the desired product (monitor by TLC).

Combine the pure fractions and evaporate the solvent to yield the purified product as a

solid.

Crystallization: For further purification, the product can be crystallized from a mixture of

methanol and water.

Dissolve the solid in a minimal amount of hot methanol.

Slowly add water until the solution becomes slightly turbid.

Allow the solution to cool slowly to room temperature and then in an ice bath to induce

crystallization.

Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry

under vacuum.

Data Presentation
Table 1: Reactant and Product Properties

Compound Structure MW ( g/mol ) CAS No.
Melting Point

(°C)

6-

methylpyrimidin-

4-ol

110.12 3524-87-6 >300

5-iodo-6-

methylpyrimidin-

4-ol

236.01 7752-74-1 238-239[8]
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Table 2: Experimental Parameters

Parameter Value

Starting Material 6-methylpyrimidin-4-ol (10.0 mmol)

Iodinating Agent Iodine (11.0 mmol, 1.1 eq)

Additive Sodium Nitrite (11.0 mmol, 1.1 eq)

Solvent Acetonitrile (40 mL)

Reaction Temperature Room Temperature

Reaction Time 1-2 hours

TLC Eluent 10% Methanol in Chloroform

Purification Method Flash Chromatography and Crystallization

Expected Results
The expected product, 5-iodo-6-methylpyrimidin-4-ol, should be obtained as a solid. The

yield and purity will depend on the reaction conditions and the efficiency of the purification. A

typical yield for this type of reaction is in the range of 70-90%.

Characterization:

¹H NMR (400 MHz, DMSO-d₆):

δ ~12.0 (s, 1H, NH)

δ ~8.0 (s, 1H, H-2)

δ ~2.4 (s, 3H, CH₃)

¹³C NMR (100 MHz, DMSO-d₆):

δ ~160 (C=O)

δ ~155 (C-6)
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δ ~150 (C-2)

δ ~80 (C-5)

δ ~20 (CH₃)

Mass Spectrometry (ESI+): m/z = 237.0 [M+H]⁺

Troubleshooting
Problem Possible Cause Solution

Reaction is slow or incomplete
Insufficient reagents or low

reactivity of starting material.

Add an additional 0.1-0.2

equivalents of iodine and

sodium nitrite. If the reaction is

still slow, gentle heating (40-50

°C) can be applied.

Multiple spots on TLC after

reaction
Formation of byproducts.

Ensure the reaction is not

overheated and that the

reagents are added slowly.

Careful purification by flash

chromatography should

separate the desired product.

Low yield

Incomplete reaction or loss of

product during work-up and

purification.

Ensure the reaction goes to

completion by TLC. Be careful

during the extraction and

chromatography steps to

minimize product loss.

Difficulty with crystallization

Product is too soluble or

insoluble in the chosen solvent

system.

Try different solvent systems

for crystallization, such as

ethanol/water, or ethyl

acetate/hexane.

This detailed protocol should enable researchers to successfully synthesize 5-iodo-6-
methylpyrimidin-4-ol for their research and development needs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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